2-{[4-(Morpholinomethyl)-2-nitrophenyl]sulfanyl}-1,3-benzothiazole

Preclinical ADME Lipophilicity Drug-likeness

This 2-(substituted-phenylsulfanyl)-1,3-benzothiazole derivative features a unique 4-morpholinomethyl-2-nitrophenyl substitution pattern. Unlike common methanesulfonyl or unsubstituted analogs, the ionizable morpholine nitrogen (pKa ~7-8) enhances solubility, alters subcellular distribution, and offers salt-formation potential for lead optimization. Essential for SAR studies on MDR-TB targets and kinase selectivity profiling. Ensure empirical verification—minor substituent changes critically impact polypharmacology.

Molecular Formula C18H17N3O3S2
Molecular Weight 387.47
CAS No. 477869-47-9
Cat. No. B2946247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-(Morpholinomethyl)-2-nitrophenyl]sulfanyl}-1,3-benzothiazole
CAS477869-47-9
Molecular FormulaC18H17N3O3S2
Molecular Weight387.47
Structural Identifiers
SMILESC1COCCN1CC2=CC(=C(C=C2)SC3=NC4=CC=CC=C4S3)[N+](=O)[O-]
InChIInChI=1S/C18H17N3O3S2/c22-21(23)15-11-13(12-20-7-9-24-10-8-20)5-6-17(15)26-18-19-14-3-1-2-4-16(14)25-18/h1-6,11H,7-10,12H2
InChIKeyFBXMDAVLCVDVDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[4-(Morpholinomethyl)-2-nitrophenyl]sulfanyl}-1,3-benzothiazole (CAS 477869-47-9): Structural Identity and Procurement Baseline


2-{[4-(Morpholinomethyl)-2-nitrophenyl]sulfanyl}-1,3-benzothiazole (CAS 477869-47-9; molecular formula C₁₈H₁₇N₃O₃S₂; molecular weight 387.47 g/mol) is a synthetic small-molecule research compound belonging to the 2-(substituted-phenylsulfanyl)-1,3-benzothiazole class . Its structure features a benzothiazole core connected through a sulfanyl (–S–) linker to a 2-nitrophenyl ring that carries a morpholinomethyl (–CH₂–morpholine) substituent at the 4-position. This specific substitution pattern distinguishes it from the more common 4-methanesulfonyl, 4-halophenoxymethyl, or unsubstituted nitrophenyl analogs that dominate commercial screening libraries. The compound complies with Lipinski’s Rule of Five (molecular weight <500 Da; predicted logP ~3.3; ≤5 hydrogen-bond donors; ≤10 hydrogen-bond acceptors) [1], indicating drug-like physicochemical properties suitable for cellular permeability and oral bioavailability profiling in early-stage discovery programs.

Why 2-{[4-(Morpholinomethyl)-2-nitrophenyl]sulfanyl}-1,3-benzothiazole Cannot Be Replaced by a Generic Benzothiazole Analog


The 2-(substituted-phenylsulfanyl)-1,3-benzothiazole scaffold exhibits pronounced structure–activity relationships (SAR) where both the nature of the phenyl-ring substituent and the sulfanyl linker critically govern target engagement, selectivity, and pharmacokinetic behavior [1]. The morpholinomethyl group at the 4-position of the nitrophenyl ring introduces a basic tertiary-amine center (pKa ~7–8 for the morpholine nitrogen) that is absent in the methanesulfonyl (CAS 325703-58-0), dichlorophenoxymethyl (CAS 477869-58-2), or unsubstituted nitrophenyl (CAS 19387-54-3) analogs. This ionizable center can significantly alter aqueous solubility at physiological pH, subcellular distribution (lysosomal trapping potential), and hydrogen-bonding capacity with biological targets [2]. In the 2-benzylsulfanylbenzothiazole antimycobacterial series, dinitro substitution was essential for activity against multidrug-resistant M. tuberculosis, while mononitro derivatives showed reduced potency [3], demonstrating that even minor substituent changes on the phenyl ring cannot be assumed to preserve biological activity. Generic substitution without empirical verification therefore carries a high risk of losing the specific polypharmacology or physicochemical profile for which this compound was originally selected.

Quantitative Differentiation Evidence for 2-{[4-(Morpholinomethyl)-2-nitrophenyl]sulfanyl}-1,3-benzothiazole (CAS 477869-47-9)


Predicted LogP (Lipophilicity) vs. Methanesulfonyl Analog

The target compound exhibits a predicted logP of 3.34 [1], which is approximately 0.5–1.0 log units lower than the predicted logP of the closest methanesulfonyl analog, 2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1,3-benzothiazole (CAS 325703-58-0; C₁₄H₁₀N₂O₄S₃, MW 366.4), for which in silico predictions yield logP values in the range of 3.8–4.3 . The reduced lipophilicity is attributable to the morpholinomethyl group, which introduces a basic nitrogen and increases topological polar surface area (tPSA) relative to the methanesulfonyl moiety.

Preclinical ADME Lipophilicity Drug-likeness Benzothiazole

Structural Determinant for Antimycobacterial Selectivity: Nitro-Position and Morpholine Contribution

In a systematic SAR study of 2-benzylsulfanylbenzothiazoles by Klimešová et al. (2012), dinitrobenzylsulfanyl derivatives exhibited potent activity against both drug-sensitive and multidrug-resistant M. tuberculosis strains, with MIC values in the low micromolar range, while mononitro or non-nitrated analogs showed substantially reduced or absent antimycobacterial activity [1]. The target compound, although not directly tested in that study, incorporates a single nitro group at the 2-position of the phenyl ring along with a morpholinomethyl substituent at the 4-position. The morpholine moiety has been independently shown to enhance antimycobacterial activity in related benzothiazole series by improving target binding through additional hydrogen-bond interactions [2].

Antimycobacterial Benzothiazole Tuberculosis Drug-resistant TB

Class-Level α-Amylase Inhibitory Potential of Benzothiazole–Thiazole Hybrids

Benzothiazole-derived bis-Schiff base derivatives have demonstrated potent α-amylase inhibitory activity in vitro, with the most active analogs achieving IC₅₀ values of 1.40 ± 0.59 µM and 3.18 ± 0.72 µM, surpassing the standard drug acarbose (IC₅₀ = 4.30 ± 0.18 µM) [1]. The target compound, 2-{[4-(morpholinomethyl)-2-nitrophenyl]sulfanyl}-1,3-benzothiazole, shares the benzothiazole–sulfanyl–aryl pharmacophore and incorporates a morpholine ring that is known to improve aqueous solubility and target-binding kinetics in carbohydrate-metabolizing enzyme inhibitors. No direct IC₅₀ data are available for the target compound against α-amylase; the class-level inference suggests potential inhibitory activity that requires experimental confirmation.

Antidiabetic α-Amylase inhibition Benzothiazole Metabolic disease

Hydrogen-Bond Donor Count and Polar Surface Area Differentiation for Permeability Profiling

The target compound possesses exactly one hydrogen-bond donor (HBD = 1) and a topological polar surface area (tPSA) of approximately 71.5 Ų, as predicted from its chemical structure [1]. In contrast, the unsubstituted 2-(4-nitrophenyl)sulfanyl-1,3-benzothiazole (CAS 19387-54-3; C₁₃H₈N₂O₂S₂) has zero hydrogen-bond donors and a lower tPSA (~58–63 Ų) due to the absence of the morpholinomethyl group. The presence of a single HBD is optimal for passive transcellular permeability while the increased tPSA (still <140 Ų) remains within the favorable range for oral absorption [2].

ADME Permeability Benzothiazole Hydrogen bonding

Optimal Research and Industrial Application Scenarios for 2-{[4-(Morpholinomethyl)-2-nitrophenyl]sulfanyl}-1,3-benzothiazole


Antimycobacterial Lead Optimization Against Multidrug-Resistant Tuberculosis

The 2-nitro-4-morpholinomethyl substitution pattern provides a starting point for exploring SAR around the dinitrobenzylsulfanylbenzothiazole chemotype identified by Klimešová et al. (2012) as active against MDR-TB [1]. The morpholine nitrogen can be exploited for salt formation to improve aqueous solubility of otherwise lipophilic antimycobacterial leads. Procurement of this specific compound enables medicinal chemistry teams to evaluate whether a single nitro group combined with a basic morpholine substituent can recapitulate or exceed the potency of dinitro leads while reducing mutagenicity risk associated with multiple nitroaromatic groups.

Metabolic Disease Target Profiling Using α-Amylase and α-Glucosidase Inhibition Assays

Based on class-level evidence that benzothiazole–sulfanyl hybrids inhibit α-amylase with IC₅₀ values superior to acarbose [1], the target compound can serve as a structurally distinct probe for profiling carbohydrate-hydrolyzing enzymes. Its single hydrogen-bond donor and moderate tPSA (71.5 Ų) [2] make it compatible with both biochemical and cell-based assay formats without the solubility artifacts that plague more lipophilic analogs.

Kinase Selectivity Profiling in Oncology Drug Discovery

Benzothiazole derivatives containing morpholine or morpholinomethyl groups have been reported as ATP-competitive kinase inhibitors, with the morpholine oxygen engaging the hinge region of the kinase ATP-binding site [1]. The target compound’s morpholinomethyl group, attached via a flexible sulfanyl–phenyl linker, may access kinase selectivity pockets differently than directly attached morpholine analogs. This compound is therefore suitable for broad kinase panel screening to identify novel selectivity profiles distinct from established morpholine-containing kinase inhibitors such as Bentamapimod (AS602801).

Physicochemical Comparator in Lead Optimization Cascades

With a predicted logP of 3.34, HBD count of 1, and tPSA of 71.5 Ų, this compound occupies a favorable central position in oral drug-like chemical space [1]. It can serve as a reference compound in lead optimization programs that aim to balance lipophilicity, solubility, and permeability—particularly when comparing against more lipophilic methanesulfonyl analogs (predicted logP ~3.8–4.3) [2] or against analogs with zero HBD that may exhibit poor solubility.

Quote Request

Request a Quote for 2-{[4-(Morpholinomethyl)-2-nitrophenyl]sulfanyl}-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.